molecular formula C23H17ClN4O6S B2995786 Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-56-6

Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2995786
CAS No.: 851950-56-6
M. Wt: 512.92
InChI Key: MZLOOFSPLKYCOA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex thienopyridazine derivative featuring:

  • Position 3: A 4-chlorophenyl group, contributing steric bulk and moderate electron-withdrawing effects.
  • Position 5: A 2-methyl-3-nitrobenzamido substituent, introducing both nitro (electron-withdrawing) and methyl (moderate steric) functionalities.
  • Core scaffold: A thieno[3,4-d]pyridazine ring system fused with an ethyl carboxylate ester at position 1.

The amide and nitro groups in this compound suggest enhanced hydrogen-bonding capacity and electronic modulation, which may influence target binding or physicochemical properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O6S/c1-3-34-23(31)19-16-11-35-21(25-20(29)15-5-4-6-17(12(15)2)28(32)33)18(16)22(30)27(26-19)14-9-7-13(24)8-10-14/h4-11H,3H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLOOFSPLKYCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant research findings and data tables.

Structural Characteristics

The molecular formula of this compound is C23H18ClN3O4SC_{23}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 467.92 g/mol. The structure incorporates a thieno[3,4-d]pyridazine core fused with a chlorophenyl group and an amide functional group, which are critical for its biological interactions.

Property Details
IUPAC Name This compound
Molecular Formula C23H18ClN3O4SC_{23}H_{18}ClN_{3}O_{4}S
Molecular Weight 467.92 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thieno-Pyridazine Core : Starting from appropriate thiophene and pyridazine precursors.
  • Introduction of Functional Groups : Utilizing amide coupling reactions to add the chlorophenyl and nitrobenzamide substituents.
  • Esterification : Converting the carboxylic acid to an ethyl ester.

These methods highlight the complexity required in synthesizing compounds with such diverse functionalities.

Biological Activity

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to reduce inflammation in animal models.
  • Enzyme Inhibition : The compound has potential as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anti-inflammatory Effects :
    • In murine models of inflammation, the compound reduced edema significantly compared to controls, suggesting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its effects involves interaction with specific biological targets:

  • Binding Affinity Studies : Molecular docking simulations indicate strong binding interactions with targets such as cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways.
Biological Target Binding Affinity (kcal/mol)
COX-1-9.0
COX-2-8.5

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thienopyridazine Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Key Functional Features
Target Compound 4-Chlorophenyl 2-Methyl-3-nitrobenzamido Nitro (electron-withdrawing), methyl (steric)
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-(Trifluoromethyl)phenyl 3-Phenylpropanamido Trifluoromethyl (strong electron-withdrawing), aliphatic amide
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 28) 3-Chlorophenyl Amino (-NH2) Free amino group (hydrogen-bond donor)
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 29) 4-Chlorophenyl Amino (-NH2) Same phenyl as target, but simpler amination

Position 3 Substituents

  • 4-Chlorophenyl (Target and Compound 29) : Provides moderate electron withdrawal and lipophilicity. The para-chloro group minimizes steric hindrance compared to meta-substituted analogs (e.g., Compound 28’s 3-chlorophenyl) .

Position 5 Substituents

  • The methyl group may reduce conformational flexibility.
  • 3-Phenylpropanamido () : A longer aliphatic chain with a terminal phenyl group, likely increasing hydrophobicity and steric bulk compared to the target’s benzamido group .
  • Amino (Compounds 28–29): The free -NH2 group in Compounds 28–29 is critical for tau aggregation inhibition, as evidenced by their activity in related studies . Replacing -NH2 with an amide (as in the target) may alter hydrogen-bonding capacity and target selectivity.

Implications of Substituent Modifications

Electronic Effects

  • Compared to Compound 29’s 4-chlorophenyl, the target retains similar electronic properties but adds steric and electronic complexity via the 5-position amide.

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